![molecular formula C11H23N3OSi2 B11847991 4-Pyrimidinamine, 5-methyl-N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]- CAS No. 32865-88-6](/img/structure/B11847991.png)
4-Pyrimidinamine, 5-methyl-N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyrimidinamine, 5-methyl-N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]- is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group, an amine group, and two trimethylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidinamine, 5-methyl-N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]- typically involves the silylation of a pyrimidine derivative. One common method is the reaction of 5-methyl-2-hydroxy-4-pyrimidinamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are mixed and reacted in a controlled environment. The use of automated systems ensures consistent quality and yield. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Pyrimidinamine, 5-methyl-N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
4-Pyrimidinamine, 5-methyl-N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Pyrimidinamine, 5-methyl-N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]- involves its interaction with specific molecular targets. The trimethylsilyl groups can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Pyrimidinamine, 5-methyl-2-[(trimethylsilyl)oxy]-: Lacks one trimethylsilyl group compared to the target compound.
4-Pyrimidinamine, 5-methyl-N-(trimethylsilyl)-: Lacks the 2-[(trimethylsilyl)oxy]- group.
4-Pyrimidinamine, 5-methyl-: Lacks both trimethylsilyl groups.
Uniqueness
4-Pyrimidinamine, 5-methyl-N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]- is unique due to the presence of both trimethylsilyl groups, which confer distinct chemical properties such as increased stability and lipophilicity. These properties make it particularly useful in applications where enhanced membrane permeability and stability are desired.
Properties
CAS No. |
32865-88-6 |
|---|---|
Molecular Formula |
C11H23N3OSi2 |
Molecular Weight |
269.49 g/mol |
IUPAC Name |
5-methyl-N-trimethylsilyl-2-trimethylsilyloxypyrimidin-4-amine |
InChI |
InChI=1S/C11H23N3OSi2/c1-9-8-12-11(15-17(5,6)7)13-10(9)14-16(2,3)4/h8H,1-7H3,(H,12,13,14) |
InChI Key |
MMERKIUBCROXJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1N[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-yl]amino}ethan-1-ol](/img/structure/B11847908.png)

![tert-Butyl (5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)carbamate](/img/structure/B11847914.png)
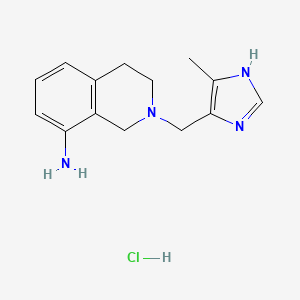
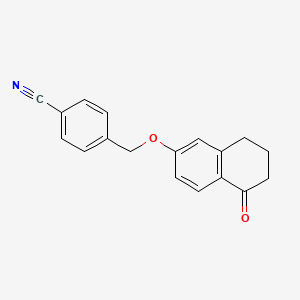
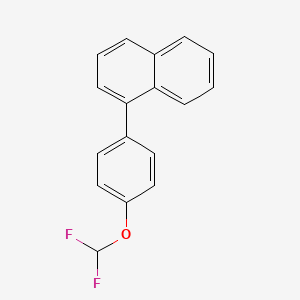
![Ethyl 2'-nitro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B11847937.png)

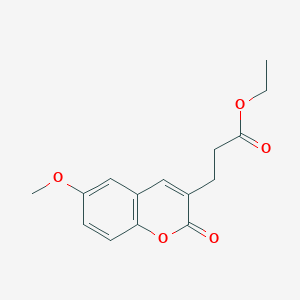
![Indeno[2,1-b]carbazol-7(5H)-one](/img/structure/B11847959.png)
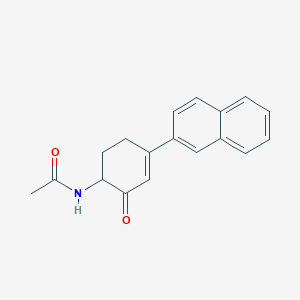


![2-Bromo-5-methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole](/img/structure/B11847969.png)
